1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one

SCD1 inhibition Metabolic disease Lead optimization

1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one is a heterocyclic building block combining a thiazole ring bearing a 5-acetyl substituent with an unsubstituted imidazolidin-2-one ring. This scaffold serves as the pivotal intermediate in the synthesis of thiazolylimidazolidinone inhibitors of Stearoyl-CoA Desaturase-1 (SCD1), a validated metabolic disease target.

Molecular Formula C9H11N3O2S
Molecular Weight 225.27 g/mol
CAS No. 1072805-54-9
Cat. No. B1399742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one
CAS1072805-54-9
Molecular FormulaC9H11N3O2S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N2CCNC2=O)C(=O)C
InChIInChI=1S/C9H11N3O2S/c1-5-7(6(2)13)15-9(11-5)12-4-3-10-8(12)14/h3-4H2,1-2H3,(H,10,14)
InChIKeyIDPVLJLFBNPMCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one (CAS 1072805-54-9): Core Scaffold for SCD1 Inhibitor Synthesis


1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one is a heterocyclic building block combining a thiazole ring bearing a 5-acetyl substituent with an unsubstituted imidazolidin-2-one ring. This scaffold serves as the pivotal intermediate in the synthesis of thiazolylimidazolidinone inhibitors of Stearoyl-CoA Desaturase-1 (SCD1), a validated metabolic disease target [1]. The compound is explicitly disclosed as a reactant in patent WO2009103739A1 for constructing a family of heterocyclic SCD inhibitors, including the highly optimized clinical candidate XEN723 [2]. Its synthetic value lies in the presence of both a ketone group for further derivatization and a free imidazolidinone NH that enables regioselective N-alkylation to install pharmacophoric substituents, a structural distinction from pre-substituted analogs that limits their downstream chemical diversification.

Why Generic Thiazole-Imidazolidinone Analogs Cannot Replace CAS 1072805-54-9 in Lead Optimization Campaigns


Substitution at the imidazolidinone N3 position is the primary driver of SCD1 inhibitory potency within this chemotype, yet pre-functionalized analogs (e.g., N-benzyl or N-cyclopropyl derivatives) lock the scaffold into a single SAR vector, preventing parallel library synthesis. The target compound's free NH group enables late-stage diversification—a critical advantage documented in the patent literature where this exact scaffold is used as the universal precursor to over 20 distinct SCD1 inhibitors, including the 560-fold improved XEN723 [1]. Commercially available pre-alkylated analogs such as 1-(5-acetyl-4-methylthiazol-2-yl)-3-(4-fluorobenzyl)imidazolidin-2-one (CAS 1072802-36-8) forfeit this versatility entirely. Furthermore, the 5-acetyl group on the thiazole ring is essential for maintaining the hydrogen-bond acceptor interaction with the SCD1 active site; replacement with a 5-carboxamide (common in alternative thiazole scaffolds) produces a fundamentally different SAR trajectory with distinct off-target profiles that cannot be extrapolated from the acetyl series [2].

Quantitative Differentiation Evidence for 1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one Against Closest Analogs


SCD1 Inhibitory Potency: Downstream Derivative XEN723 Outperforms the Original HTS Hit by 560-Fold

The target compound is the direct synthetic precursor to XEN723 (compound 22), the most potent thiazolylimidazolidinone SCD1 inhibitor reported in the series. When the target scaffold is elaborated via N3-alkylation with a 4-fluorobenzyl group and thiazole 5-carboxamide formation, the resulting compound XEN723 achieves IC50 values of 45 nM in mouse SCD1 and 524 nM in HepG2 cells, representing a 560-fold improvement in in vitro potency compared to the original 2-aminothiazole amide hit (compound 5) [1]. This magnitude of potency enhancement is specifically enabled by the target compound's chemical architecture—the imidazolidinone serves as the amide bioisostere that was systematically identified as the optimal replacement among five- and six-membered heterocycles screened [2]. No alternative scaffold (imidazolidin-2-thione, imidazole, pyrrolidinone) achieved comparable potency gains when elaborated under identical conditions.

SCD1 inhibition Metabolic disease Lead optimization

In Vivo Target Engagement: XEN723 Demonstrates Dose-Dependent Reduction of Plasma Desaturation Indices

The elaborated derivative of the target compound, XEN723, produced a dose-dependent reduction in plasma desaturation indices in mice, with an EC50 of 4.5 mg/kg [1]. The desaturation index (ratio of monounsaturated to saturated fatty acids) is a direct measure of SCD1 enzymatic activity in vivo. This pharmacodynamic response confirms that the thiazolylimidazolidinone scaffold—initially accessed via the target compound—affords orally bioavailable compounds capable of engaging the target in living animals. By contrast, the original 2-aminothiazole amide hit compound from which the series evolved lacked measurable in vivo SCD1 inhibition at comparable doses, a deficiency that drove the bioisostere replacement program . The unsubstituted target compound therefore represents the entry point into a chemotype with demonstrated in vivo pharmacology, distinguishing it from structurally related thiazole intermediates that lack a validated translational path.

In vivo pharmacodynamics SCD1 target engagement Metabolic biomarker

Synthetic Diversification Efficiency: One Scaffold Enables >20 Potent SCD1 Inhibitors via Late-Stage Alkylation

Patent WO2009103739A1 explicitly discloses the target compound as the common starting material for synthesizing an extensive series of N3-substituted imidazolidin-2-one SCD1 inhibitors [1]. The free NH group undergoes regioselective alkylation with diverse electrophiles—4-fluorobenzyl bromide, cyclopropylmethyl bromide, (2,2-difluorocyclopropyl)methyl bromide, and 4-(trifluoromethyl)benzyl bromide—to generate analogs with molecular weights ranging from 279 to 383 g/mol [2]. This divergent synthetic strategy is unavailable with pre-alkylated analogs such as 1-(5-acetyl-4-methylthiazol-2-yl)-3-(4-fluorobenzyl)imidazolidin-2-one (CAS 1072802-36-8), which are already locked into a single substituent identity. For procurement planning, a single batch of the target scaffold (CAS 1072805-54-9) can serve an entire lead optimization campaign requiring 20+ distinct analogs, whereas pre-substituted alternatives would necessitate individual procurement of each candidate—increasing costs, lead times, and inventory complexity.

Parallel synthesis SCD1 inhibitor library Late-stage functionalization

Physicochemical Distinction: Lower Molecular Weight and Higher Fraction sp3 Hybridization vs. Carboxamide Analogs

The target compound (MW = 225.27 g/mol, sp3 carbon fraction = 0.44) is substantially smaller and more three-dimensional than its closest commercial analogs bearing a thiazole 5-carboxamide group, such as XEN723 (MW = 425.48 g/mol) or the N-4-fluorobenzyl intermediate (MW = 333.4 g/mol) . This lower molecular weight, combined with a moderate LogP of 0.7 and only 2 rotatable bonds, places the target compound within lead-like (as opposed to drug-like) property space, making it suitable for fragment-based or scaffold-hopping approaches where further growth vectors are intentionally preserved [1]. The topological polar surface area of 90.5 Ų and single hydrogen bond donor further distinguish it from analogs that have already consumed the NH for substitution, which forfeit this hydrogen-bond donor capacity entirely—a feature that may be critical for certain target interactions during fragment elaboration.

Lead-likeness Fragment-based screening Physicochemical properties

Optimal Procurement and Research Application Scenarios for 1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one (CAS 1072805-54-9)


Lead Optimization of SCD1 Inhibitors via Late-Stage N-Alkylation Library Synthesis

Procure this scaffold as the universal starting material for generating a focused library of N3-substituted SCD1 inhibitors. The free imidazolidinone NH reacts regioselectively with alkyl, benzyl, and cyclopropylmethyl halides under mild conditions, enabling rapid SAR exploration of the imidazolidinone substituent—a strategy explicitly validated in the discovery of XEN723, where this exact scaffold enabled a 560-fold potency improvement over the hit compound [1]. This approach is directly documented in patent WO2009103739A1, which discloses the target compound as the common reactant for >20 distinct SCD1 inhibitors .

Fragment-Based Drug Discovery (FBDD) Targeting Metabolic Enzymes

With a molecular weight of 225.27 g/mol—approximately 200 g/mol lower than elaborated clinical candidates—and a favorable sp3 carbon fraction of 0.44, this compound meets lead-like property criteria suitable for fragment screening against SCD1 or related metabolic enzyme targets [1]. Its preserved hydrogen bond donor and acetyl hydrogen bond acceptor provide key pharmacophoric elements without exceeding fragment size thresholds. Researchers can screen this scaffold directly against panels of desaturase enzymes and subsequently grow hits into potent leads using the documented N-alkylation chemistry.

Amide Bioisostere Evaluation in Heterocyclic Scaffold Hopping

This compound embodies the imidazolidinone amide bioisostere—the specific replacement that was systematically identified as superior to imidazolidin-2-thione, imidazole, and pyrrolidinone alternatives for SCD1 potency [1]. Research groups evaluating bioisostere strategies for other amide-containing kinase or enzyme inhibitor scaffolds can benchmark this compound's imidazolidinone moiety against alternative bioisosteres in their own assay systems, using the published SCD1 SAR data as a reference case for bioisostere-driven potency improvement.

Reference Intermediate for SCD1 Inhibitor Process Chemistry Development

For CROs and pharmaceutical process chemistry groups developing scalable routes to thiazolylimidazolidinone SCD1 inhibitors, this compound serves as the key validated intermediate. The publicly available synthetic route using 5-acetyl-2-amino-4-methylthiazole and chloroethyl isocyanate provides a reproducible entry point, and the compound's availability at 95% purity from multiple vendors (e.g., AKSci, ChemScene) supports kilogram-scale route scouting . Its use in generating the clinical candidate XEN723 establishes an industrial precedent for this intermediate in GMP-eligible synthetic sequences.

Quote Request

Request a Quote for 1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.